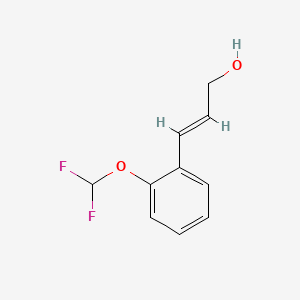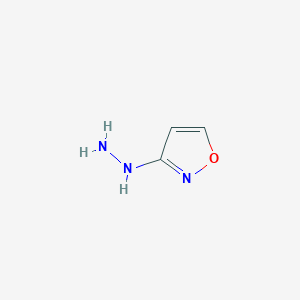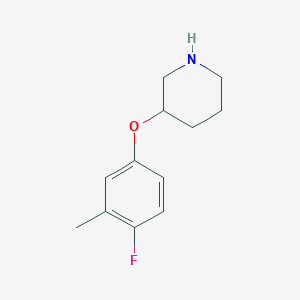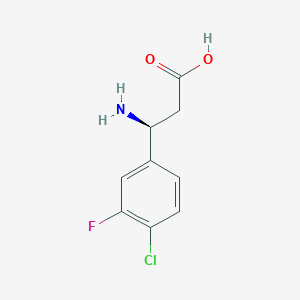
(S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond and form the desired amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated processes can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid: Lacks the fluorine atom on the phenyl ring.
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid: Lacks the chlorine atom on the phenyl ring.
(3S)-3-amino-3-phenylpropanoic acid: Lacks both chlorine and fluorine atoms on the phenyl ring.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid imparts unique chemical and biological properties. These halogen atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
TZAGNQQSZQQODK-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


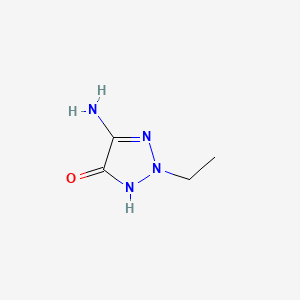
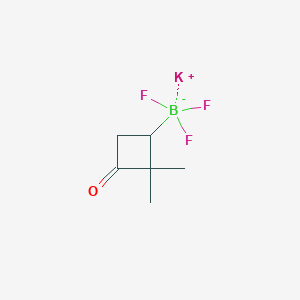
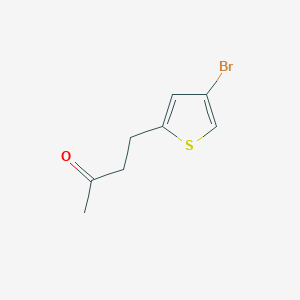

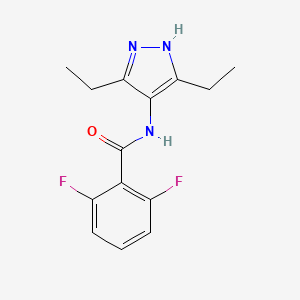
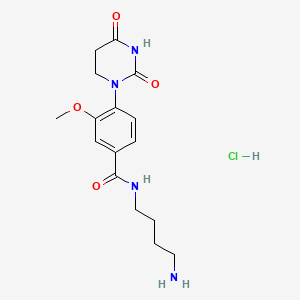
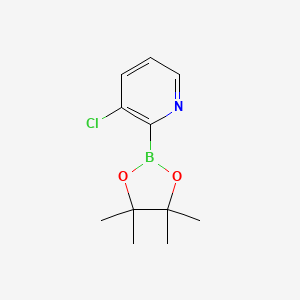
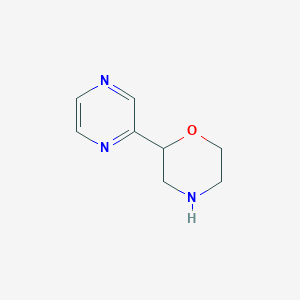
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
